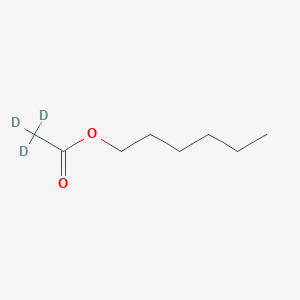
N-Hexyl acetate-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the metabolism and biotransformation of esters.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flavors, fragrances, and plasticizers.
Mecanismo De Acción
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
Comparación Con Compuestos Similares
N-Hexyl acetate-D3 can be compared with other similar compounds such as:
N-Hexyl acetate: The non-deuterated form of the compound.
Hexyl ethanoate: Another ester with similar properties.
1-Hexyl acetate: A structural isomer with a different arrangement of atoms.
Uniqueness
The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
147.23 g/mol |
Nombre IUPAC |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
Clave InChI |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)OCCCCCC |
SMILES canónico |
CCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




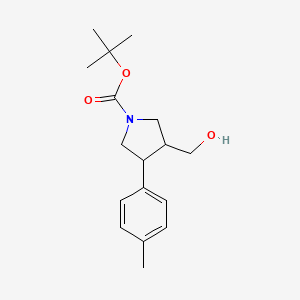
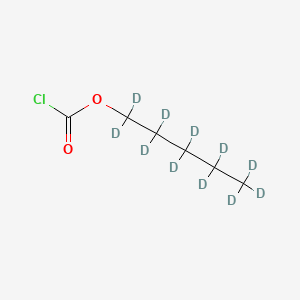
![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)
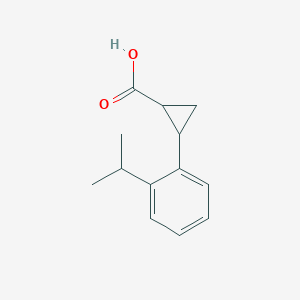
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)


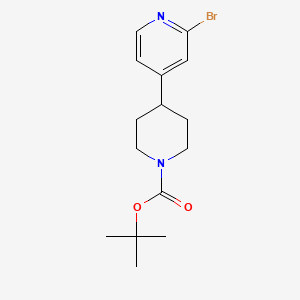
![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)

